molecular formula C9H8N2O3 B6358036 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1526955-38-3

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B6358036
CAS No.: 1526955-38-3
M. Wt: 192.17 g/mol
InChI Key: RRITWFYHZHBXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1526955-38-3) is a high-purity chemical building block supplied for advanced pharmaceutical and oncological research . This compound features a pyrrolo[2,3-c]pyridine core structure, a privileged scaffold in medicinal chemistry known for its utility in designing potent enzyme inhibitors. Its primary research value lies in its role as a key synthetic intermediate for the development of novel Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly targeting BRD4 . Inhibition of the BRD4-GLI transcriptional complex presents a promising therapeutic strategy for targeting the Hedgehog (HH) signaling pathway, which is critically implicated in cancers such as Medulloblastoma (MB) and Basal Cell Carcinoma (BCC) . Researchers utilize this carboxylic acid functionalized scaffold to create advanced compounds that can overcome drug resistance associated with current Smoothened (SMO) receptor antagonists, offering a potential pathway to next-generation Hedgehog pathway inhibitors . With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, it provides an optimal starting point for structure-activity relationship (SAR) studies and lead optimization campaigns . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-4-6(9(13)14)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRITWFYHZHBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Functionalization of Pyrrolopyridine

A foundational route begins with 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (11) , which undergoes tosylation to introduce protective groups. Reacting 11 with tosyl chloride in the presence of sodium hydride yields 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine (12) . This intermediate is critical for subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling and Hydrolysis

The brominated intermediate 12 participates in a Suzuki-Miyaura coupling with methylboronic acid under palladium catalysis to install the methyl group at position 6. Following deprotection, the methoxy group at position 7 is oxidized to a ketone using Jones reagent. Finally, hydrolysis of the ester moiety with lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF) and water affords the target carboxylic acid (24) .

Key Data:

  • Yield for hydrolysis step : >90% (isolated yield)

  • Reagents : LiOH·H₂O (8 equiv), THF/H₂O (3:1), 12 h reflux.

One-Pot Condensation and Cyclization Strategy

Enaminone Formation

An alternative method involves condensing N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides (2) with amines (3) in ethanol under acidic conditions (acetic acid). This generates enaminone intermediates (7) , which undergo intramolecular cyclization.

Optimization of Enaminone Synthesis

Reaction efficiency depends on solvent and acid additives. Ethanol with acetic acid (3 equiv) at reflux for 4 hours achieves yields up to 60% (Table 1).

Table 1: Enaminone Synthesis Optimization

SolventAcid AdditiveTime (h)Yield (%)
EtOHAcOH460
MeCNAcOH439
DioxaneAcOH425

Acid-Mediated Cyclization to Pyrrolopyridinone

Enaminones (7) are treated with HCl/AcOH (1:1) to induce cyclization. The dual acid system promotes both acetamide hydrolysis and ketone formation, yielding 6-methyl-7-oxo-pyrrolopyridinones (1) .

Key Data:

  • Optimal conditions : HCl/AcOH (1:1), 1 h reflux

  • Yield : 82% for model substrate 7a .

Comparative Analysis of Synthetic Routes

Yield and Complexity

  • The multi-step route via 11 offers high purity (>90% yield in final hydrolysis) but requires protective groups and palladium catalysts.

  • The one-pot method achieves moderate yields (60–82%) with fewer intermediates but demands precise acid control.

Functional Group Compatibility

  • The Suzuki-Miyaura approach allows flexibility in introducing substituents at position 6 but is limited by boronic acid availability.

  • Enaminone cyclization permits aryl diversity at position 7 but struggles with sterically hindered amines.

Challenges and Optimization Strategies

Side Reactions in Acidic Conditions

Prolonged exposure to HCl/AcOH beyond 1 hour reduces yields due to over-hydrolysis (Table 3). For example, extending the reaction to 4 hours drops the yield from 82% to 35%.

Solvent Selection Impact

Polar aprotic solvents (e.g., MeCN) underperform compared to ethanol, which stabilizes protonated intermediates during enaminone formation .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Medicinal Chemistry

Bromodomain Inhibitors
MOPP has been investigated as a core structure in the development of bromodomain inhibitors, particularly those targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are implicated in various cancers and inflammatory diseases. The compound's structural modifications have led to the discovery of potent inhibitors such as ABBV-075 (Mivebresib), which demonstrates significant efficacy in preclinical models of cancer .

Table 1: Potency Comparison of MOPP Derivatives

Compound NameIC50 (nM)TargetReference
ABBV-07510BET Bromodomain
MOPP50BET Bromodomain
N,N-dimethyl-3-(MOPP)15BRD4

Structure-Based Drug Design

The unique structural features of MOPP enable its use in structure-based drug design. Its ability to form bidentate interactions with critical amino acid residues enhances its binding affinity to target proteins, making it a valuable scaffold for developing selective inhibitors .

Case Study: BRD4 Inhibition
Research has shown that MOPP derivatives can effectively inhibit BRD4, a protein involved in transcriptional regulation and associated with cancer progression. The compound's binding conformation was elucidated through X-ray crystallography, revealing insights into its mechanism of action and guiding further optimization efforts .

Anti-inflammatory Research

MOPP derivatives have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that these compounds can reduce inflammation markers in mouse models, suggesting potential therapeutic applications for inflammatory diseases .

Table 2: In Vivo Efficacy of MOPP Derivatives

Compound NameModelEffectivenessReference
ABBV-075Mouse Colitis ModelSignificant reduction
MOPPAcute InflammationModerate reduction

Mechanism of Action

The mechanism of action of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) : The parent compound lacks substituents at positions 5, 6, and 7. Synthesized in 95% yield, it serves as a scaffold for modifications .
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Methoxy substitution at position 5 improves yield (80%) compared to the chloro analog, suggesting better reaction compatibility .

Key Differences :

  • The target compound’s carboxylic acid group at position 4 distinguishes it from these analogs, which feature a carboxylic acid at position 2.
  • Substituents at position 6 (methyl) and 7 (oxo) in the target compound introduce steric and electronic effects absent in 10a–c, influencing solubility and binding interactions.
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS: 1622303-52-9)
  • Structure : Bromine at position 4 and a carboxylic acid at position 2, with methyl and oxo groups at positions 6 and 7.
  • Synthesis : Derived from ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1445993-96-3), which has a molecular weight of 453.31 g/mol .
  • Applications : Used in R&D for brominated pharmacophores, likely influencing halogen bonding in target proteins.

Comparison :

  • The bromine atom increases molecular weight and may enhance binding affinity via halogen interactions, unlike the target compound’s unsubstituted position 4.
  • The carboxylic acid position (2 vs. 4) alters the molecule’s polarity and hydrogen-bonding capacity.

Extended Pharmacophores Incorporating the Target Compound

Quinoline Hybrids
  • Compound 21 (): A quinoline-6-carboxylic acid derivative linked to the pyrrolopyridine core. Synthesized via ester hydrolysis, this hybrid is used in dual BET/HDAC inhibitors .
  • Compound 127 (): Features a quinoline-6-carboxamide group, synthesized with a 62% yield. Its ethylcarbamoyl substitution enhances solubility and target engagement .

Key Insights :

  • The target compound acts as a modular building block in these hybrids, contributing to epigenetic inhibitor activity.
  • Hybridization with quinoline expands molecular weight (e.g., 391.13 g/mol for compound 127) and pharmacological scope compared to standalone pyrrolopyridines .
Pharmaceutical Derivatives
  • N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide (): Incorporates the target compound’s pyrrolopyridine core as part of a cancer therapeutic. The fluorinated phenoxy group enhances bioavailability .
  • Cpd6 () : A bromodomain inhibitor with a dimethyl-7-oxo-pyrrolopyridine carboxamide structure. Its allyl and phenylethyl groups improve target selectivity .

Comparison :

  • These derivatives highlight the target compound’s versatility in drug design, where its methyl and oxo groups stabilize the lactam ring, while the carboxylic acid enables functionalization.
Cost and Availability
  • Target Compound : Priced at €5,252.00 per gram (Apollo Scientific), reflecting its specialized use in high-value research .
  • 4-Bromo Analog : Priced at $1,200.00 per gram (Accela), with bulk pricing on request .

Biological Activity

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1526955-38-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.18 g/mol
  • Purity : 95% .

Antibacterial Activity

Recent studies have identified various derivatives of pyrrole compounds that exhibit significant antibacterial properties. Specifically, the pyrrolo[2,3-c]pyridine framework has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole derivative A3.125Staphylococcus aureus
Pyrrole derivative B12.5Escherichia coli
Control (Ciprofloxacin)2Both

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to the pyrrolo[2,3-c]pyridine structure has been explored through various assays. For example, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study reported IC50 values for COX-2 inhibition in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (μmol)Comparison Drug
Pyrrole derivative C0.04 ± 0.02Celecoxib (0.04 ± 0.01)

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable derivative, N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075), has shown promising results in preclinical models as a BET bromodomain inhibitor. This compound exhibited enhanced potency and favorable pharmacokinetic properties, leading to its evaluation in clinical settings for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is crucial for optimizing their biological activity. Modifications to the pyrrolo[2,3-c]pyridine core can significantly influence the compound's efficacy against various biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can enhance antibacterial and anti-inflammatory activities .

Case Studies

  • Antibacterial Evaluation : A series of pyrrole derivatives were synthesized and tested against both gram-positive and gram-negative bacteria. The study highlighted that modifications at specific positions on the pyrrole ring could lead to varying levels of antibacterial activity.
  • Anti-inflammatory Mechanism : A study evaluating the effects of pyrrole derivatives on COX enzyme activity demonstrated that certain substitutions could lead to enhanced inhibition of inflammatory pathways in vitro.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid?

The compound is typically synthesized via hydrolysis of ester or tosylamide precursors under basic conditions. For example, methyl 4-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)benzoate is treated with LiOH·H₂O in a dioxane/methanol/water solvent system (3:2:1 ratio) at ambient temperature for 19 hours. The reaction yields the carboxylic acid derivative with ~98% efficiency, confirmed by NMR and mass spectrometry .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Characterization relies on a combination of analytical techniques:

  • Mass spectrometry (ESI): Calculated and observed [M+H]+ values (e.g., 271.08 vs. 271.05) confirm molecular weight .
  • ¹H/¹³C NMR: Peaks such as δ 12.97 (s, 1H, COOH) and δ 167.19 (carbonyl carbon) verify functional groups and aromatic substitution patterns .
  • HPLC: Purity is assessed via retention time and chromatographic profiles, with standards exceeding 94% purity .

Q. What solvent systems are optimal for hydrolysis reactions involving intermediates of this compound?

Hydrolysis of ester precursors (e.g., methyl or tosylamide derivatives) is most efficient in polar aprotic solvent mixtures. A 3:2:1 ratio of dioxane/methanol/water is commonly used, with LiOH·H₂O as the base. This system minimizes side reactions and ensures high yields (52–98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 52% vs. 98%) arise from variations in precursor stability and reaction scale. For instance, intermediates like methyl 6-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylate are prone to decomposition if not hydrolyzed immediately after Suzuki coupling. Optimizing reaction timing and scaling down (<1 mmol) improves reproducibility .

Q. What experimental strategies are used to evaluate the compound’s bioactivity against epigenetic targets?

  • Functional assays: Calcium transient assays in transfected 1321N1 astrocytoma cells measure P2Y receptor modulation. For example, ABBV-744 (a derivative) exhibits non-surmountable antagonism at hP2Y6R, suggesting noncompetitive binding .
  • Binding studies: Fluorescent ligand displacement at CHO cells expressing hP2Y14R identifies selectivity profiles .
  • BET bromodomain inhibition: IC₅₀ values are determined via fluorescence polarization assays targeting BRD4 BD2 domains .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Carboxamide derivatives: Introducing ethylcarbamoyl groups (e.g., compound 127) improves solubility and metabolic stability. This is achieved by coupling the carboxylic acid with ethylamine under amide-forming conditions (e.g., EDCI/HOBt) .
  • Prodrug strategies: Esterification of the carboxylic acid (e.g., 2-methylpropyl ester derivatives) enhances oral bioavailability, as seen in patent applications .

Q. What computational tools aid in analyzing structure-activity relationships (SAR) for this scaffold?

  • Molecular docking: Models of the compound bound to BET bromodomains (e.g., BRD4 BD2) highlight key interactions, such as hydrogen bonding with Asn160 and hydrophobic packing with Pro154 .
  • Machine learning: Tanimoto similarity analysis (MACCS fingerprints) identifies structurally related inhibitors (e.g., mivebresib) with shared P2Y receptor activity .

Methodological Considerations

Q. How should researchers address challenges in characterizing unstable intermediates?

  • In-situ monitoring: Use LC-MS to track intermediate stability during multi-step syntheses.
  • Protective groups: Tosyl or Boc groups stabilize reactive sites during Suzuki coupling, as demonstrated in the synthesis of compound 122a .

Q. What protocols validate the compound’s role in epigenetic modulation?

  • ChIP-seq: Assess chromatin occupancy of BET proteins (e.g., BRD4) in cancer cell lines treated with ABBV-744 derivatives .
  • qPCR: Measure downregulation of oncogenes (e.g., MYC) to confirm transcriptional inhibition .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Dose-response profiling: Re-test compounds under standardized conditions (e.g., 10 nM–100 µM range) to account for assay sensitivity differences.
  • Orthogonal assays: Cross-validate P2Y6R antagonism using both calcium flux and cAMP accumulation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.